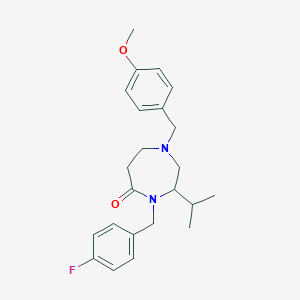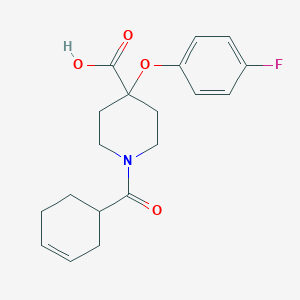![molecular formula C20H17NO3 B5319722 2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5319722.png)
2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate, also known as MQVA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MQVA is a derivative of stilbene and has been studied for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate is not fully understood, but studies have suggested that it may act by inhibiting enzymes involved in cellular processes such as DNA replication and protein synthesis. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been found to decrease the levels of reactive oxygen species (ROS) in cells, which could be beneficial in treating oxidative stress-related diseases. Additionally, this compound has been found to modulate the expression of various genes involved in cellular processes such as cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for research. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Future studies could focus on optimizing the synthesis method of this compound to improve its efficacy and reduce its toxicity. Additionally, studies could investigate the potential of this compound in combination with other compounds for enhanced therapeutic effects. Overall, this compound has shown promising potential in various fields and warrants further investigation.
Méthodes De Synthèse
2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate can be synthesized using a multi-step process, starting from the reaction between 2-methoxybenzaldehyde and 2-aminobenzophenone to obtain 2-methoxy-6-(2-aminophenyl)benzaldehyde. This intermediate product is then reacted with 2-bromoacetophenone to obtain this compound.
Applications De Recherche Scientifique
2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have neuroprotective effects, which could be useful in treating neurological disorders such as Alzheimer's disease. Furthermore, this compound has shown promising antimicrobial activity against various bacteria and fungi, indicating its potential as an antimicrobial agent.
Propriétés
IUPAC Name |
[2-methoxy-6-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-14(22)24-20-16(7-5-9-19(20)23-2)11-13-17-12-10-15-6-3-4-8-18(15)21-17/h3-13H,1-2H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIFINQJILNNHK-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC=C1OC)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=CC=C1OC)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5319652.png)
![2-{[4-allyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5319658.png)
![2-[4-(2-methylbenzyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5319662.png)
![6-(2-butoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5319678.png)
![N-(cyclopropylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5319687.png)
![ethyl {[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5319691.png)
![2-[(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5319698.png)
![3-benzyl-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319702.png)
![3-chloro-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B5319706.png)

![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2-(methylthio)acetamide](/img/structure/B5319727.png)

![3-[5-(2,6-dichlorophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5319737.png)